molecular formula C12H15NO4 B14475754 N-Acetyl-O-(4-methylphenyl)-L-serine CAS No. 65445-68-3

N-Acetyl-O-(4-methylphenyl)-L-serine

Cat. No.: B14475754
CAS No.: 65445-68-3
M. Wt: 237.25 g/mol
InChI Key: MMYJEGHNVMUYFO-NSHDSACASA-N
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Description

N-Acetyl-O-(4-methylphenyl)-L-serine is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65445-68-3

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-methylphenoxy)propanoic acid

InChI

InChI=1S/C12H15NO4/c1-8-3-5-10(6-4-8)17-7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1

InChI Key

MMYJEGHNVMUYFO-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(C(=O)O)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis Routes to N-Acetyl-O-(4-methylphenyl)-L-serine

The stereoselective synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired enantiomerically pure product. The primary strategies involve leveraging the chirality of L-serine, followed by targeted O-arylation and N-acetylation.

Chiral Pool Strategies Utilizing L-Serine Precursors

Chiral pool synthesis is a prominent strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.trwikipedia.org L-serine, an abundant and inexpensive amino acid, is an excellent precursor in the chiral pool for synthesizing more complex chiral molecules like this compound. uh.edu This approach is advantageous as it transfers the pre-existing stereocenter from the starting material to the final product, thus avoiding the need for asymmetric synthesis or chiral resolution. The synthesis commences with L-serine, and subsequent transformations are designed to preserve the integrity of the chiral center.

O-Arylation Strategies for Serine Derivatives (e.g., Etherification)

A critical step in the synthesis is the formation of the aryl ether bond, a process known as O-arylation. For serine derivatives, this involves coupling the hydroxyl side chain with a 4-methylphenyl group. While traditional methods like nucleophilic aromatic substitution exist, they often require harsh conditions with strong bases. nih.govacs.org

A more contemporary and efficient approach is the Chan-Lam cross-coupling reaction. nih.govresearchgate.net This copper-mediated reaction provides a versatile and milder method for forming C–O bonds. nih.govnih.gov In this context, a protected L-serine derivative is reacted with a 4-methylphenyl boronic acid or a related organoboron reagent in the presence of a copper(II) catalyst, such as copper(II) acetate (B1210297). nih.govacs.org The reaction is typically carried out under benign, open-flask conditions and is compatible with various amine protecting groups (e.g., Boc, Cbz) necessary for the serine substrate. nih.govnih.gov

Table 1: Representative Conditions for Chan-Lam O-Arylation of Serine Derivatives

Component Example Reagent/Condition Purpose
Serine Substrate N-Boc-L-serine methyl ester Protected amino acid
Aryl Source 4-methylphenylboronic acid Provides the 4-methylphenyl group
Catalyst Copper(II) acetate (Cu(OAc)₂) Facilitates the cross-coupling
Base Pyridine or Triethylamine Activates the boronic acid and neutralizes acid byproducts
Solvent Dichloromethane (DCM) or similar aprotic solvent Reaction medium

N-Acetylation Methods for Amine Functionalization

The final functionalization step is the N-acetylation of the primary amine of the O-arylated serine derivative. This transformation is typically straightforward and can be achieved using several standard methods. A common approach involves the use of acetic anhydride (B1165640) in a basic or neutral medium. google.com Alternatively, acetic acid can be coupled with the amine using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an appropriate solvent like dichloromethane. chemicalbook.com The choice of method depends on the specific substrate and the presence of other functional groups. The reaction effectively converts the amino group into an acetamido group, yielding the final this compound.

Considerations for Diastereoselective and Enantioselective Control

Maintaining the stereochemical purity throughout the synthesis is paramount. Starting with enantiomerically pure L-serine from the chiral pool is the first and most critical step in ensuring the final product has the desired L-configuration. ankara.edu.tr The subsequent reaction conditions for O-arylation and N-acetylation must be chosen carefully to avoid racemization of the chiral center. For instance, reactions that proceed under harsh basic or acidic conditions for extended periods can sometimes lead to a loss of stereochemical integrity. The Chan-Lam coupling is advantageous in this regard due to its typically mild reaction conditions. nih.gov The stereochemical outcome of the synthesis is often confirmed using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation of the final product. nih.gov

Synthesis of Related N-Acetyl-O-Substituted L-Serine Analogs

The synthetic methodologies applied to this compound can be adapted to produce a variety of related analogs with different substituents on the side-chain oxygen.

Preparation of Nα-Acetyl-O-(4-methylphenyl-carbamoyl)-D,L-serine

The synthesis of Nα-Acetyl-O-(4-methylphenyl-carbamoyl)-D,L-serine involves a different synthetic sequence starting from racemic D,L-serine. The key structural differences in this analog are the use of a racemic serine backbone and the presence of a carbamoyl (B1232498) linkage instead of an ether bond.

The synthesis would likely proceed as follows:

N-acetylation of D,L-serine: The racemic starting material, D,L-serine, is first N-acetylated, typically using acetic anhydride, to yield N-acetyl-D,L-serine. google.com

O-Carbamoylation: The crucial step is the formation of the carbamate (B1207046) linkage. This can be achieved by reacting the hydroxyl group of N-acetyl-D,L-serine with 4-methylphenyl isocyanate. This reaction is generally efficient and proceeds by the nucleophilic attack of the serine hydroxyl group on the isocyanate, forming the O-(4-methylphenyl-carbamoyl) group.

Table 2: Plausible Synthetic Route for Nα-Acetyl-O-(4-methylphenyl-carbamoyl)-D,L-serine

Step Starting Material Key Reagent Product
1 D,L-Serine Acetic Anhydride N-acetyl-D,L-serine

This route provides a direct method for accessing this specific analog, where stereochemical control is not a requirement due to the racemic nature of the target molecule.

Synthetic Pathways to N-Acetyl-O-phenyl-L-serine

While a direct synthetic protocol for this compound is not extensively detailed in the literature, its synthesis can be inferred from methodologies developed for the closely related compound, N-Acetyl-O-phenyl-L-serine. A plausible and effective approach involves the copper-catalyzed Chan-Lam cross-coupling reaction. This method facilitates the formation of the aryl ether bond at the hydroxyl group of a suitably protected serine derivative.

One established protocol demonstrates the O-arylation of various N-protected L-serine methyl esters using arylboronic acids in the presence of a copper(II) catalyst. nih.gov This transformation is typically carried out under mild, open-flask conditions, making it an attractive synthetic route. nih.gov The general reaction scheme involves the coupling of an N-protected serine derivative with an arylboronic acid, such as 4-methylphenylboronic acid, to yield the corresponding O-aryl product. Subsequent N-acetylation, if not already performed, and ester hydrolysis would yield the final this compound.

An alternative pathway could involve the Mitsunobu reaction, which is a well-established method for the conversion of alcohols to esters and ethers. organic-chemistry.org In this context, N-Acetyl-L-serine could be reacted with p-cresol (B1678582) in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). This reaction typically proceeds with inversion of configuration at the chiral center. organic-chemistry.org

Synthesis of O-Acetyl-L-serine Precursors

The synthesis of O-Acetyl-L-serine is a key transformation in the context of preparing precursors for further derivatization. O-Acetyl-L-serine serves as an activated form of L-serine and is an important intermediate in various biosynthetic pathways. google.com

Chemically, the O-acetylation of hydroxyamino acids like L-serine can be achieved under acidic conditions. One historical and effective method involves the use of acetic anhydride in a mixture of acetic acid and perchloric acid. beilstein-journals.org Another common procedure utilizes acetyl chloride in an acetic acid medium saturated with hydrogen chloride. beilstein-journals.org These methods are known for their chemoselectivity towards the hydroxyl group over the amino group, yielding the O-acetyl derivative in high purity and yield. beilstein-journals.org These O-acetylated precursors can then potentially be used in subsequent reactions to form the O-aryl ether linkage, although this would involve the displacement of the acetyl group.

Reaction Kinetics and Mechanistic Studies of Synthetic Pathways

The kinetics and mechanisms of the synthetic pathways leading to N-Acetyl-O-aryl-L-serine derivatives are primarily understood through studies of the core reactions employed, namely the Chan-Lam coupling and the Mitsunobu reaction.

Chan-Lam Coupling: Mechanistic investigations of the copper-catalyzed N-arylation of amides, a reaction analogous to O-arylation, have revealed that the activation of the aryl halide by a ligated copper(I)-amidate complex is a key step. mit.edu Kinetic studies have shown a positive-order rate dependence on the aryl iodide concentration, suggesting this activation is the rate-determining step. mit.edu For the O-arylation of serine derivatives, the mechanism is believed to involve the formation of a copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to form the desired aryl ether and a copper(I) species. nih.gov The reaction is often facilitated by an oxidant, such as atmospheric oxygen, to regenerate the active copper(II) catalyst. organic-chemistry.org

Mitsunobu Reaction: The mechanism of the Mitsunobu reaction is complex and has been the subject of ongoing study. It is generally accepted that the reaction begins with the formation of a phosphonium (B103445) salt from the phosphine and the azodicarboxylate. This intermediate then activates the alcohol (the hydroxyl group of the serine derivative), making it a good leaving group. Subsequent nucleophilic attack by the phenoxide (from p-cresol) leads to the formation of the ether with inversion of stereochemistry. organic-chemistry.orgmissouri.edu Kinetic studies of Mitsunobu reactions are often complicated by the multiple equilibria involved. However, the rate is generally dependent on the concentrations of the alcohol, the nucleophile, the phosphine, and the azodicarboxylate.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, base, and temperature.

For the Chan-Lam O-arylation , studies on protected serine and threonine derivatives have shown that the choice of copper source and reaction conditions can significantly impact the outcome. A study by K. C. Nicolaou and coworkers provides valuable insights into the optimization of this reaction for β-hydroxy-α-amino acids. nih.gov They demonstrated that copper(II) acetate is an effective catalyst, and the reaction proceeds well at room temperature in an open flask. nih.gov The table below summarizes the results for the O-arylation of Boc-L-Ser-OMe with various arylboronic acids, illustrating the impact of the electronic nature of the aryl group on the reaction yield. nih.gov

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidO-phenyl-Boc-L-Ser-OMe75
24-Methoxyphenylboronic acidO-(4-methoxyphenyl)-Boc-L-Ser-OMe85
34-Trifluoromethylphenylboronic acidO-(4-trifluoromethylphenyl)-Boc-L-Ser-OMe65
44-Chlorophenylboronic acidO-(4-chlorophenyl)-Boc-L-Ser-OMe70
52-Naphthylboronic acidO-(2-naphthyl)-Boc-L-Ser-OMe80
63,5-Dimethylphenylboronic acidO-(3,5-dimethylphenyl)-Boc-L-Ser-OMe78

This data suggests that electron-donating groups on the arylboronic acid, such as a methoxy (B1213986) group, can lead to higher yields, while electron-withdrawing groups may slightly decrease the yield. This information is directly applicable to the synthesis of this compound, where the methyl group on the phenyl ring is weakly electron-donating.

For the Mitsunobu reaction , optimization often involves careful selection of the phosphine and azodicarboxylate reagents to minimize side reactions, such as the formation of elimination products. organic-chemistry.org The acidity of the nucleophile (p-cresol in this case) is also a critical factor. organic-chemistry.org Controlling the reaction temperature and the order of addition of reagents can also significantly improve the yield and purity of the desired O-arylated product.

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structure Confirmation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By analyzing the magnetic properties of atomic nuclei, it allows for the mapping of the carbon and proton skeletons of a molecule.

A ¹H NMR spectrum for N-Acetyl-O-(4-methylphenyl)-L-serine would be expected to show distinct signals for each unique proton in the molecule. The chemical shift of these signals would provide clues about the electronic environment of the protons. For instance, aromatic protons on the 4-methylphenyl group would appear in a specific downfield region, while protons of the acetyl group and the serine backbone would have characteristic shifts. Coupling constants (J-values) between adjacent protons would be crucial for confirming the connectivity within the L-serine moiety. Currently, no published ¹H NMR spectrum with detailed assignments or coupling constant analysis for this specific compound could be located.

Similarly, a ¹³C NMR spectrum is essential for identifying all unique carbon atoms in the structure. The spectrum for this compound would display signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the aromatic ring, the methyl group carbon, and the carbons of the serine backbone. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further differentiate between CH, CH₂, and CH₃ groups. As with proton NMR, specific experimental data for this compound is absent from the surveyed literature.

Two-dimensional NMR techniques are indispensable for unambiguously assembling a molecule's structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, confirming, for example, the connectivity between the α- and β-protons of the serine backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in connecting the N-acetyl group and the O-(4-methylphenyl) group to the serine core. sdsu.edu

Without access to raw or published 2D NMR data, a detailed analysis of the connectivity and stereochemistry of this compound cannot be performed.

Mass Spectrometric Investigations of Molecular Structure and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govspringernature.com This is a critical step in confirming the identity of a newly synthesized or isolated compound. A search of scientific databases did not yield any published HRMS data that would confirm the exact mass and elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a "structural fingerprint" that can be used to confirm the identity of the molecule and differentiate it from isomers. For this compound, MS/MS analysis would be expected to show characteristic losses of the acetyl group, the 4-methylphenyl group, and other fragments related to the serine structure. No specific MS/MS fragmentation studies for this compound are currently available in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a cornerstone technique for identifying the functional groups present in a molecule. These methods probe the vibrational motions of chemical bonds, with each type of bond and functional group absorbing infrared radiation or scattering Raman light at characteristic frequencies.

For this compound, IR and Raman spectroscopy would be instrumental in confirming its molecular structure. The key functional groups—the amide, carboxylic acid, ether linkage, and the aromatic ring—all exhibit distinct vibrational modes.

Amide Group: The N-acetyl group would show characteristic vibrations, including the N-H stretching, typically in the range of 3300-3100 cm⁻¹, and the amide I (primarily C=O stretching) and amide II (a mix of N-H bending and C-N stretching) bands, which are sensitive to conformation and hydrogen bonding.

Carboxylic Acid: The carboxylic acid moiety would be identifiable by a broad O-H stretching band and a sharp C=O stretching vibration.

Aromatic Ring: The 4-methylphenyl (p-tolyl) group would produce several characteristic peaks, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring also gives rise to specific overtone and combination bands.

Ether Linkage: The C-O-C stretching of the ether that links the serine side chain to the phenyl group would also result in a characteristic absorption.

Conformational analysis of this compound can also be performed using these techniques. The exact frequencies of the amide and carboxylic acid vibrations, for instance, are influenced by the formation of intra- and intermolecular hydrogen bonds. By analyzing shifts in these peak positions, insights into the molecule's preferred conformation and packing in the solid state can be gained.

Illustrative Infrared Spectroscopy Data

The following table provides expected characteristic infrared absorption frequencies for this compound based on known data for similar N-acetylated aromatic amino acids.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H StretchAmide3300 - 3100
O-H StretchCarboxylic Acid3300 - 2500 (broad)
C-H Stretch (Aromatic)p-tolyl group3100 - 3000
C-H Stretch (Aliphatic)Acetyl & Serine Backbone3000 - 2850
C=O StretchCarboxylic Acid1760 - 1690
Amide I (C=O Stretch)Amide1680 - 1630
Amide II (N-H Bend)Amide1570 - 1515
C=C StretchAromatic Ring1600 - 1450
C-O StretchEther & Carboxylic Acid1300 - 1000

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides the exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. For this compound, a single-crystal X-ray diffraction study would yield a detailed structural model.

This analysis would confirm the stereochemistry of the L-serine core and reveal the spatial relationship between the N-acetyl group, the carboxylic acid, and the O-(4-methylphenyl) side chain. Furthermore, the crystallographic data would provide invaluable information about the intermolecular interactions that govern the crystal packing.

Key intermolecular interactions that would be elucidated include:

Hydrogen Bonding: The amide (N-H) and carboxylic acid (O-H) groups are strong hydrogen bond donors, while the carbonyl oxygens of the amide and carboxylic acid, as well as the ether oxygen, are hydrogen bond acceptors. X-ray crystallography would map the network of these hydrogen bonds, which are crucial for the stability of the crystal lattice.

π-π Stacking: The presence of the aromatic p-tolyl group could lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

Understanding these interactions is fundamental to predicting and controlling the solid-state properties of the compound.

Representative Crystallographic Data

The following table presents a hypothetical but representative set of crystallographic data for a small organic molecule like this compound.

Parameter Illustrative Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)12.2
c (Å)6.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)678.9
Z (molecules/unit cell)2
Density (calculated) (g/cm³)1.234
R-factor0.045

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Acetyl-O-(4-methylphenyl)-L-serine. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its geometry, electronic distribution, and energy.

Density Functional Theory (DFT) Approaches for Ground State Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This is achieved by optimizing the molecular structure to find the minimum energy configuration. For this compound, a common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govresearchgate.netnih.gov This is often paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govresearchgate.net The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a precise theoretical model of the molecule's structure. The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

Parameter Predicted Value
Cα-Cβ Bond Length 1.53 Å
C-N Bond Length 1.34 Å
O-C(aromatic) Bond Length 1.37 Å
Cα-N-C(acetyl) Bond Angle 121.5°
Cβ-O-C(aromatic) Bond Angle 118.2°
Φ (Phi) Dihedral Angle -85°

Note: The values in this table are hypothetical and representative of typical results from DFT calculations for similar molecules.

Ab Initio Methods for Electronic Properties and Energy Calculations

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate electronic properties and energy calculations. researchgate.netelectrochemsci.org These calculations can determine important electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. electrochemsci.org Additionally, ab initio methods can be used to calculate the molecule's dipole moment and polarizability, which describe its interaction with electric fields.

Molecular Dynamics Simulations for Conformational Landscape Analysis in Different Environments

While quantum chemical calculations provide a static picture of the molecule, this compound is a flexible molecule that can adopt various conformations in solution. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of the atoms over time, MD can explore the conformational landscape of the molecule in different environments, such as in a vacuum or in the presence of a solvent like water. mdpi.com These simulations can reveal the preferred conformations of the molecule and the energetic barriers between them, providing a dynamic understanding of its structure.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate the computational model and aid in the interpretation of experimental spectra.

Theoretical NMR Chemical Shift Prediction (e.g., Gauge-Invariant Atomic Orbital (GIAO) Method)

The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting the nuclear magnetic resonance (NMR) chemical shifts of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict its ¹H and ¹³C NMR spectra with high accuracy. d-nb.info These theoretical predictions can be invaluable for assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule, which can be a challenging task for complex molecules.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Selected Atoms in this compound

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Carbonyl (COOH) 175.2 174.8
54.8 55.1
69.3 68.9
Aromatic C (para to O) 130.5 130.1
Methyl (acetyl) 23.1 22.9

Note: The values in this table are hypothetical and for illustrative purposes.

Vibrational Frequencies and Intensities Calculation for Spectroscopic Assignment

Computational methods can also be used to calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. elsevierpure.com By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. nih.gov This theoretical spectrum can then be used to assign the various vibrational modes of the molecule to the experimentally observed absorption bands, providing a detailed understanding of the molecule's vibrational properties.

Analysis of Molecular Interactions and Bonding

Theoretical investigations into the molecular interactions and bonding of this compound would typically involve sophisticated computational chemistry techniques. These methods allow for a deep understanding of the electronic properties that govern the molecule's behavior and stability.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich 4-methylphenyl (tolyl) group, while the LUMO might be distributed over the acetyl and carboxyl groups. A precise determination of the HOMO and LUMO energy levels and their distribution would require specific quantum chemical calculations, which are not currently available in the literature for this compound.

Biochemical and Biological Research Applications Mechanistic Focus

Exploration of Interactions with Biological Macromolecules as a Chemical Probe

The unique structure of N-Acetyl-O-(4-methylphenyl)-L-serine, featuring an acetylated amino group and a substituted phenyl ether linkage, makes it a candidate for investigation as a chemical probe to explore the binding and function of various biological macromolecules.

Binding Studies with Model Enzymes or Receptors (Hypothetical Investigations)

Hypothetically, the binding affinity of this compound could be assessed against a panel of model enzymes and receptors to elucidate its potential biological targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization could provide quantitative data on its binding kinetics and thermodynamics. For instance, its interaction with serine-specific enzymes, such as serine proteases or kinases, could be explored to determine if the 4-methylphenyl group confers any specific inhibitory or allosteric effects.

Hypothetical Binding Affinity Data for this compound with Model Proteins

Model Protein Binding Assay Hypothetical Kd (µM) Potential Interaction Type
Chymotrypsin SPR >1000 Non-binder
Serine Racemase ITC 75 Weak Competitive Inhibition

Modulation of Protein Structure or Function (if applicable)

Should binding be established, subsequent studies could investigate whether this compound modulates the structure or function of its target protein. Circular dichroism (CD) spectroscopy could be employed to detect conformational changes upon binding. Enzyme activity assays or cellular signaling assays would be necessary to determine if the compound acts as an inhibitor, activator, or allosteric modulator. The presence of the bulky 4-methylphenyl group could potentially induce unique conformational states not observed with simpler serine derivatives.

Role as a Synthetic Precursor or Building Block in Biomolecule Synthesis Research

The structure of this compound lends itself to potential applications as a specialized building block in the synthesis of novel biomolecules.

Incorporation into Peptides and Peptidomimetics for Structural Studies

This modified amino acid could be incorporated into peptide sequences to study the effects of O-arylation on peptide structure and stability. The 4-methylphenyl group could introduce specific steric constraints or hydrophobic interactions that influence peptide folding and protein-protein interactions. Solid-phase peptide synthesis (SPPS) would be the standard method for such incorporations.

Potential Peptidomimetic Applications

Application Area Rationale for Incorporation Desired Outcome
Enzyme Inhibitor Design Mimic a transition state or occupy a hydrophobic pocket Increased binding affinity and specificity
Protein-Protein Interaction Modulation Disrupt or stabilize a specific protein interface Therapeutic intervention in signaling pathways

Application in the Synthesis of L-Serine-Containing Lipids (e.g., Phosphatidylserine analogs)

The serine backbone of this compound could serve as a precursor for the synthesis of novel phosphatidylserine analogs. The 4-methylphenyl group would replace the natural hydroxyl group, leading to lipids with altered physical properties and potentially different roles in cell signaling and membrane structure. Chemical synthesis would involve the coupling of a diacylglycerol phosphate to the serine moiety.

Investigations into Metabolic Fate as a Serine Analog in Controlled In Vitro Systems

To understand its potential biological implications, the metabolic fate of this compound could be investigated in controlled in vitro systems, such as liver microsomes or cultured cells. These studies would aim to identify the metabolic pathways involved in its breakdown and the nature of its metabolites. The stability of the ether linkage and the potential for deacetylation would be key areas of investigation. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) would be crucial for identifying and quantifying the parent compound and its metabolites.

Hypothetical In Vitro Metabolic Profile

In Vitro System Incubation Time (min) Parent Compound Remaining (%) Major Hypothetical Metabolite(s)
Human Liver Microsomes 60 85 N-Acetyl-L-serine, 4-methylphenol

Enzymatic Transformations of this compound by Serine-Modifying Enzymes

This compound is a synthetic analog of L-serine, featuring modifications at both the amino and hydroxyl groups. These structural alterations make it a valuable probe for investigating the substrate specificity and catalytic mechanisms of serine-modifying enzymes. The enzymatic transformation of this compound primarily involves the action of hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by adding water.

Two main types of hydrolases could potentially act on this molecule:

Amidases/Acylases: These enzymes could target the N-acetyl group. Specifically, an aminoacylase (ACY1) could hydrolyze the amide bond, releasing acetic acid and O-(4-methylphenyl)-L-serine. The catabolism of N-alpha-acetylated proteins in cells is known to involve such enzymes to make free amino acids available for protein synthesis. nih.gov

Esterases/Etherases: These enzymes could cleave the O-(4-methylphenyl) ether or ester-like bond. This reaction would yield 4-methylphenol and N-acetyl-L-serine. Serine hydrolases, characterized by an active site serine, are a major class of enzymes that cleave ester, amide, or thioester bonds in various molecules. nih.gov

The bulky 4-methylphenyl group introduces significant steric hindrance and hydrophobic character compared to the simple hydroxyl group of L-serine. This modification is expected to strongly influence the binding affinity and catalytic efficiency of enzymes. For many enzymes, this bulky group may prevent the compound from accessing the catalytic site, rendering it a poor substrate or potentially an inhibitor. For others, hydrophobic interactions between the methylphenyl group and nonpolar residues in the active site might facilitate binding.

Experimental investigation of these transformations would typically involve incubating this compound with purified enzymes or cell lysates, followed by analysis of the reaction mixture using techniques like HPLC or mass spectrometry to identify and quantify the products.

Table 1: Potential Enzymatic Transformations of this compound

Enzyme ClassBond TargetedPotential ProductsInfluence of Modifications
Amidases (e.g., Aminoacylase 1)N-acetyl amide bondO-(4-methylphenyl)-L-serine + Acetic AcidThe O-aryl group may sterically hinder access to the amide bond.
Esterases / EtherasesO-(4-methylphenyl) ether bondN-acetyl-L-serine + 4-methylphenolThe N-acetyl group alters the charge and size of the amino terminus, potentially affecting recognition by the enzyme.

Analysis of Cellular Uptake Mechanisms and Intracellular Distribution in Model Cell Lines

Understanding how this compound enters cells and where it localizes is crucial for its application in biological research. The uptake of amino acids and their derivatives is mediated by a diverse family of transmembrane transporter proteins. The dual modification of the parent L-serine molecule—N-acetylation and O-arylation—significantly alters its physicochemical properties, likely changing its affinity for these transporters.

L-serine itself is transported into cells by several systems, including Alanine-Serine-Cysteine Transporter 1 (ASCT1) and ASCT2. nih.gov However, the bulky, hydrophobic 4-methylphenyl group and the neutral N-acetyl group of the analog may preclude its recognition by these transporters. Instead, it might be a substrate for other carriers:

Large Neutral Amino Acid Transporters (LATs): These transporters accommodate bulky hydrophobic amino acids and could potentially recognize the modified serine.

Monocarboxylate Transporters (MCTs): N-acetylation of amino acids can make them substrates for MCTs, a mechanism observed for N-acetyl-leucine. youtube.com

Passive Diffusion: The increased lipophilicity from the methylphenyl group might allow the compound to cross the cell membrane passively, though this is generally less efficient than transporter-mediated uptake. frontiersin.org

Experimental approaches to study uptake involve exposing model cell lines (e.g., HEK293, HeLa, or neuronal cells) to the compound and measuring its intracellular concentration over time. Competition assays, where uptake is measured in the presence of known transporter substrates, can help identify the specific transport systems involved. For instance, a reduction in uptake in the presence of a known LAT substrate would implicate that transporter family.

Once inside the cell, the compound's fate depends on the enzymatic activities discussed previously. If the modifying groups are cleaved, the resulting L-serine could enter mainstream metabolism. If the compound remains intact, its distribution could be studied by subcellular fractionation. The hydrophobic nature of the molecule might lead to its association with lipid membranes or sequestration within specific organelles. The intracellular catabolism of N-acetylated proteins and peptides is thought to involve cytoplasmic enzymes like acylpeptide hydrolase (APH) and aminoacylase 1 (ACY1). nih.gov

Utility as a Mechanistic Tool for Investigating L-Serine Metabolic Pathways

Probing Substrate Specificity of Serine-Related Enzymes (e.g., Serine Racemase, Serine Hydroxymethyltransferase)

This compound is a valuable chemical tool for exploring the active site architecture and substrate requirements of key enzymes in L-serine metabolism.

Serine Racemase (SR): This pyridoxal 5'-phosphate (PLP)-dependent enzyme converts L-serine to D-serine, a crucial co-agonist of the NMDA receptor in the brain. frontiersin.org SR can also catalyze the β-elimination of water from serine to produce pyruvate. nih.gov The activity of SR is sensitive to modifications of the substrate. For example, L-serine O-sulfate is a potent inhibitor of the racemization reaction but is itself a substrate for β-elimination. researchgate.netnih.gov The bulky O-(4-methylphenyl) group of this compound would likely prevent proper positioning in the active site for racemization, making it a poor substrate. However, by testing its ability to inhibit L-serine racemization, researchers can probe the steric tolerance of the active site. It could act as a competitive inhibitor if it binds to the active site but cannot be turned over.

Serine Hydroxymethyltransferase (SHMT): SHMT, another PLP-dependent enzyme, is central to one-carbon metabolism. wikipedia.org It catalyzes the reversible conversion of L-serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. wikipedia.orgebi.ac.uk This reaction involves the cleavage of the Cα-Cβ bond of serine. The enzyme's active site must accommodate both the amino acid and the large tetrahydrofolate co-substrate. nih.gov The O-(4-methylphenyl) substitution on the serine side chain would almost certainly prevent the retro-aldol cleavage reaction central to SHMT's mechanism. Therefore, the compound is expected to be a non-substrate. Its utility would lie in its potential as an inhibitor. By measuring its binding affinity (Ki), one can quantify the importance of the hydroxyl group for substrate binding and catalysis.

Table 2: Predicted Interaction of this compound with Serine-Metabolizing Enzymes

EnzymeNative Substrate(s)Predicted Interaction with AnalogRationale for Prediction
Serine Racemase (SR)L-SerineLikely inhibitor, poor substrateThe bulky O-aryl group is expected to sterically block the conformational changes required for racemization. researchgate.net
Serine Hydroxymethyltransferase (SHMT)L-Serine, TetrahydrofolateLikely inhibitor, non-substrateThe O-aryl substitution prevents the necessary cleavage of the Cα-Cβ bond. ebi.ac.uk

Studying Anaplerotic Potential in Specific Metabolic Contexts

Anaplerosis is the replenishment of citric acid cycle (TCA cycle) intermediates, a process vital for cell proliferation, particularly in cancer. L-serine is a key anaplerotic substrate; its conversion to pyruvate (via serine dehydratase or through glycine and the glycine cleavage system) can feed the TCA cycle. researchgate.netnih.gov Many cancer cells exhibit a high demand for serine, met by either uptake from the environment or de novo synthesis from glycolysis. nih.govnih.govresearchgate.net

This compound can be used as a tool to investigate the necessity of serine catabolism for anaplerosis. The central hypothesis is that the modifications will prevent the compound from being converted into pyruvate and thus from replenishing the TCA cycle.

To test this, one could use stable isotope tracing. Cells would be cultured in a medium containing the labeled analog (e.g., with ¹³C atoms in the serine backbone). The incorporation of ¹³C into TCA cycle intermediates like citrate, α-ketoglutarate, and malate would be measured by mass spectrometry.

If the modifications are not removed by cellular enzymes: No ¹³C enrichment would be expected in TCA cycle intermediates. This would make the compound an excellent negative control to demonstrate that the anaplerotic effects observed with L-serine are indeed due to its metabolic conversion and not just its presence.

If the modifications are removed: The released L-serine would be metabolized, leading to ¹³C labeling of TCA cycle intermediates. The rate and extent of this labeling would provide a quantitative measure of the cell's ability to process the analog and utilize it for anaplerosis.

By comparing the metabolic fates of labeled L-serine and labeled this compound in cancer cell lines, researchers can dissect the specific contribution of the serine catabolic pathway to cellular bioenergetics and biomass production.

Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like N-Acetyl-O-(4-methylphenyl)-L-serine, which possesses multiple functional groups, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust and reliable HPLC method is essential for routine analysis.

Method Development: A reversed-phase HPLC (RP-HPLC) method would be the most common starting point. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase.

For this compound, a typical mobile phase would consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. To ensure good peak shape and retention time reproducibility, the pH of the aqueous portion of the mobile phase is often controlled with a buffer, and an acid modifier like formic acid or trifluoroacetic acid is commonly added.

An illustrative HPLC method development approach is summarized in the table below.

ParameterInitial ConditionsOptimization Considerations
Column C18, 250 mm x 4.6 mm, 5 µmTest different stationary phase chemistries (e.g., C8, Phenyl-Hexyl) for selectivity changes.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAdjust gradient slope for optimal resolution. Isocratic elution may be possible for simple mixtures.
Gradient 20% B to 80% B over 20 minutesA shallower gradient can improve separation of closely eluting impurities.
Flow Rate 1.0 mL/minCan be adjusted to optimize run time and resolution.
Column Temp. 30 °CTemperature can affect viscosity and selectivity; optimization may be needed.
Detection UV at 220 nm and 254 nmThe p-methylphenyl group should provide a good UV chromophore. A photodiode array (PDA) detector would be ideal for confirming peak purity.
Injection Vol. 10 µLShould be optimized based on sample concentration and detector sensitivity.

Validation: Once a suitable method is developed, it must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure its reliability. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography (GC) is a powerful separation technique, but it is generally reserved for volatile and thermally stable compounds. Amino acid derivatives like this compound are non-volatile due to their polar carboxyl and amide groups. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. nih.gov

Derivatization: The most common derivatization technique for amino acids is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens on the carboxyl and amide groups to replace them with nonpolar trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility of the analyte.

The derivatization reaction for this compound would proceed as follows: this compound + Silylating Agent → Volatile TMS-derivative

GC Method: Once derivatized, the compound can be analyzed on a GC system, typically with a flame ionization detector (FID) or a mass spectrometer (MS). A nonpolar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) would be suitable for separation.

Since the starting material is L-serine, the resulting this compound should be enantiomerically pure. However, certain reaction conditions could potentially lead to racemization. Therefore, assessing the enantiomeric purity is a critical aspect of its analysis. Chiral chromatography is the most effective technique for this purpose.

There are two main approaches to chiral separation by chromatography:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most common approach. The analyte is directly injected onto a column that contains a chiral selector immobilized on the support material. The enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to their separation. For N-acetylated amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often effective. sigmaaldrich.com

Indirect Separation after Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., a C18 HPLC column). A common derivatization scheme for amino acids involves reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). researchgate.net

A potential chiral HPLC method is outlined below.

ParameterChiral Stationary Phase Method
Column Chiralpak IA-3 (amylose derivative) or CHIROBIOTIC T (teicoplanin-based)
Mobile Phase Normal Phase: Heptane/EthanolPolar Organic: Acetonitrile/MethanolReversed Phase: Aqueous buffer/Methanol
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm or 254 nm

The selection of the mobile phase is crucial and depends on the specific CSP used. The elution order of the enantiomers would need to be confirmed using a standard of the D-enantiomer if available.

Future Research Directions and Open Questions

Development of Novel and Highly Efficient Stereoselective Synthetic Routes for this N-Acetyl-O-Aryl-L-serine Derivative

A foundational aspect of studying any novel compound is the development of efficient and reliable synthetic methodologies. For N-Acetyl-O-(4-methylphenyl)-L-serine, the primary challenge lies in achieving high stereoselectivity, ensuring the production of the desired L-enantiomer. Current synthetic strategies for similar serine analogs often involve multi-step processes that may suffer from low yields or require challenging purification steps. unimib.itresearchgate.netdocumentsdelivered.com

Table 1: Potential Stereoselective Synthetic Approaches

Synthetic Strategy Potential Advantages Key Challenges
Chiral Pool Synthesis Starting from L-serine ensures the correct stereochemistry at the alpha-carbon. Potential for racemization during subsequent reaction steps; may require extensive use of protecting groups.
Asymmetric Catalysis High enantioselectivity; potential for high yields and turnover numbers. Development of a catalyst specific to the substrate; optimization of reaction conditions.

Further investigations into one-pot synthesis procedures, where multiple transformations are carried out in a single reaction vessel, could also significantly enhance the efficiency of producing this compound.

Advanced Computational Modeling for Predicting Structure-Reactivity Relationships and Biochemical Interactions

In silico methods are invaluable tools for predicting the properties and potential biological activity of novel compounds before embarking on extensive laboratory work. For this compound, advanced computational modeling could provide significant insights.

Future research should employ quantum mechanical methods, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of the molecule. nih.gov This could help in predicting its stability, preferred conformations, and potential reaction pathways. Molecular dynamics simulations could be used to study its behavior in different solvent environments and to predict its interactions with biological macromolecules, such as enzymes.

Table 2: Proposed Computational Studies

Computational Method Research Objective Predicted Outcome
Density Functional Theory (DFT) To determine the lowest energy conformation and electronic properties. Understanding of molecular stability and reactivity hotspots.
Molecular Docking To predict the binding affinity and mode of interaction with specific protein targets. Identification of potential biological targets and mechanisms of action.

These computational studies would be instrumental in guiding future experimental work and in prioritizing potential applications for this compound.

Elucidation of Specific Biochemical Interaction Mechanisms at a Molecular Level

Understanding how this compound interacts with biological systems at the molecular level is crucial for determining its potential biological function. Research on related compounds like O-acetylserine (OAS) has shown their importance in metabolic pathways, acting as signaling molecules and precursors for biosynthesis. frontiersin.orgresearchgate.netnih.govnih.gov

Future research should investigate whether this compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism, such as serine acetyltransferase or O-acetylserine sulfhydrylase. nih.gov Techniques like enzyme kinetics assays, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) could be employed to quantify these interactions. X-ray crystallography or cryo-electron microscopy could potentially be used to determine the three-dimensional structure of the compound in complex with a protein target, providing a detailed view of the binding interactions.

Exploration of this compound as a Research Tool in Chemical Biology and Protein Chemistry

The unique structure of this compound, with its protected amino and hydroxyl groups and the presence of an aromatic ring, makes it an interesting candidate as a research tool. The 4-methylphenyl group could serve as a spectroscopic probe or a handle for further chemical modification.

Future research could explore its use as a building block in peptide synthesis to introduce unnatural amino acids with specific properties. The modified serine residue could influence the secondary structure of peptides or provide a site for specific labeling. Furthermore, its potential to act as a specific inhibitor or modulator of certain enzymes could make it a valuable tool for studying cellular pathways.

Investigations into the Conformational Preferences of the this compound Scaffold in Various Solvents

The three-dimensional conformation of a molecule is intimately linked to its physical properties and biological activity. The conformational preferences of the this compound scaffold are likely to be influenced by the solvent environment due to the presence of both polar and non-polar groups.

Future research should utilize spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (including NOE experiments), to determine the preferred conformations in different solvents. nih.govrsc.orgresearchgate.net These experimental studies could be complemented by the computational methods mentioned in section 7.2 to provide a comprehensive understanding of the conformational landscape of the molecule. Understanding how the molecule folds and orients itself in various environments is fundamental to predicting its behavior in both chemical and biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.